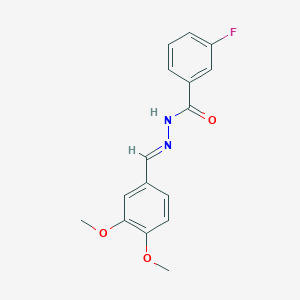![molecular formula C28H20Cl4N2O4 B390792 2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B390792.png)
2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is a synthetic organic compound with the molecular formula C28H20Cl4N2O4. This compound is characterized by its biphenyl core structure, which is substituted with two 2,4-dichlorophenoxyacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-biphenyldiamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Wissenschaftliche Forschungsanwendungen
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-4,4’-biphenyldiylbis[2-(4-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(2-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(4-chlorophenoxy)acetamide]
Uniqueness
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of two 2,4-dichlorophenoxy groups, which impart distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C28H20Cl4N2O4 |
|---|---|
Molekulargewicht |
590.3g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[4-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-5-11-25(23(31)13-19)37-15-27(35)33-21-7-1-17(2-8-21)18-3-9-22(10-4-18)34-28(36)16-38-26-12-6-20(30)14-24(26)32/h1-14H,15-16H2,(H,33,35)(H,34,36) |
InChI-Schlüssel |
ZRPULFUPPDNFON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2-furyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390709.png)

![N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-phenyl-1,3-dihydroisoindole-5-carboxamide](/img/structure/B390712.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B390715.png)

![3-(3-fluorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B390720.png)

![N'-[3-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B390722.png)

![N'-[5-nitro-2-(4-morpholinyl)benzylidene]pentanohydrazide](/img/structure/B390725.png)
![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-2-cyanoacetohydrazide](/img/structure/B390726.png)
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![2-(3,4-dichlorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B390730.png)

